

In Vitro Characterization of PROTAC Her3 Degradar-8: A Technical Guide

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Compound of Interest

Compound Name: PROTAC Her3 Degradar-8

Cat. No.: B12373552

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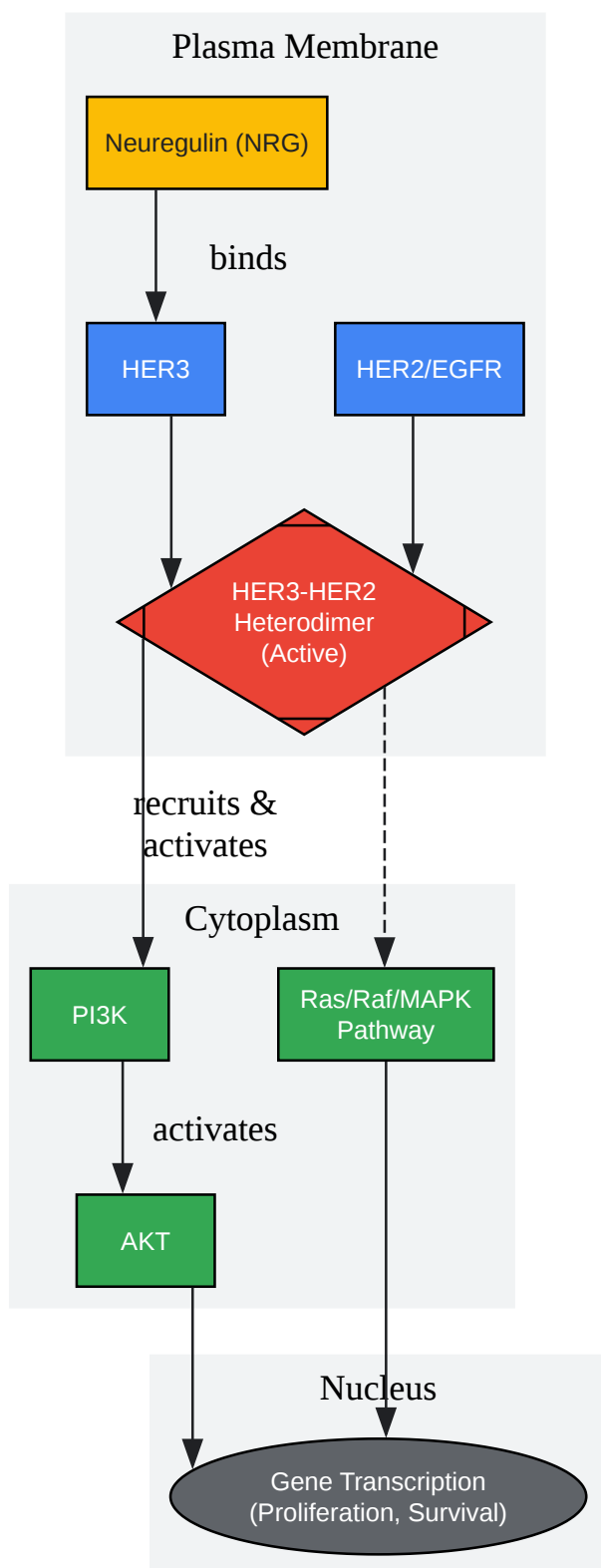
Introduction

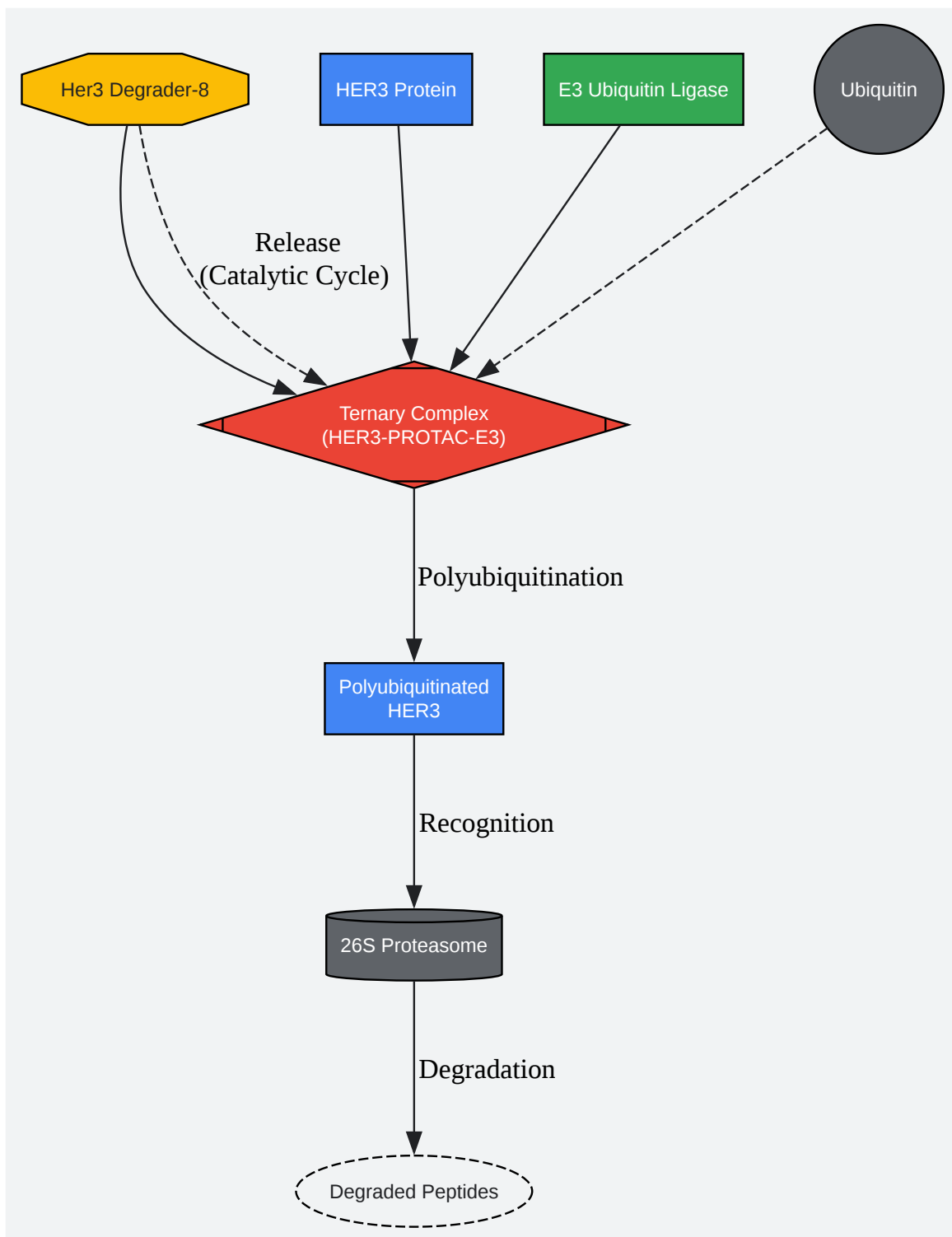
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins rather than merely inhibiting them.^{[1][2]} These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.^{[2][3]} This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's native ubiquitin-proteasome system (UPS).^{[1][2][3]} This catalytic mechanism allows a single PROTAC molecule to trigger the destruction of multiple target proteins, offering the potential for greater potency and durability of effect compared to traditional inhibitors.^{[2][4]}

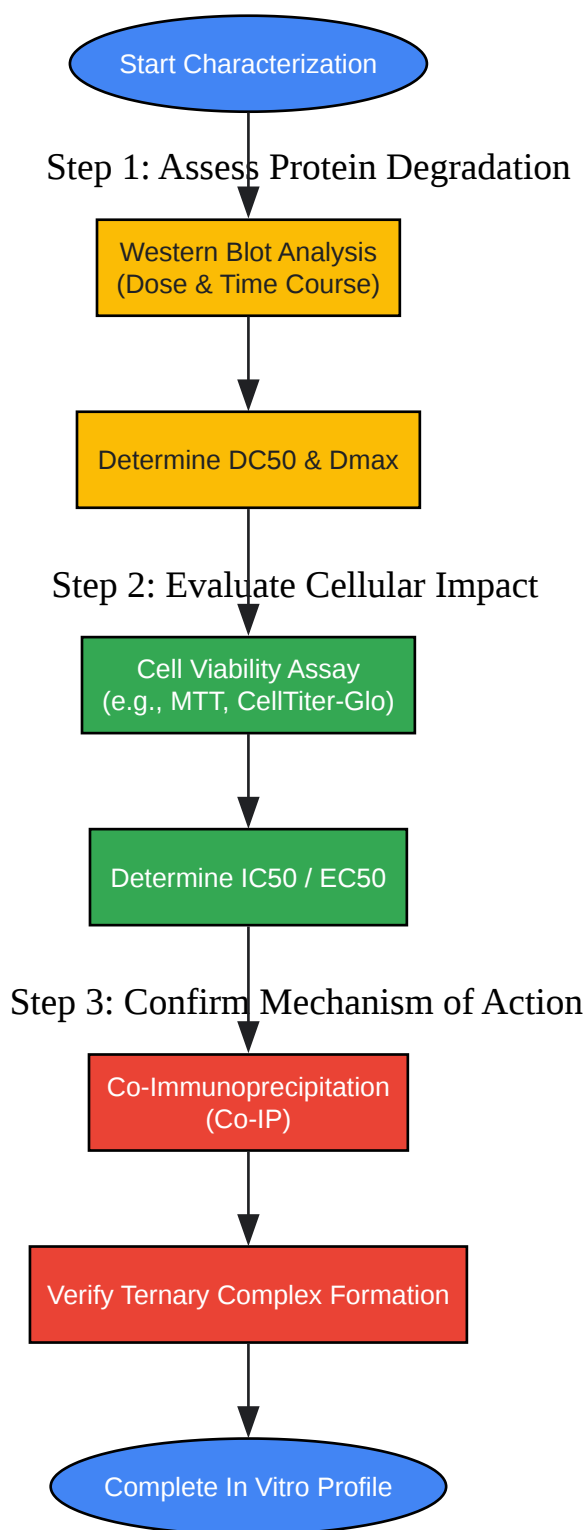
The human epidermal growth factor receptor 3 (Her3 or ErbB3) has emerged as a significant molecular target in various cancers.^[5] Although it possesses an impaired kinase domain, Her3 plays a crucial role in cell proliferation and survival by forming heterodimers with other members of the EGFR family, particularly Her2.^{[5][6][7]} This dimerization activates potent downstream signaling cascades, most notably the PI3K/AKT pathway.^{[5][7][8]} Her3 overexpression and activation are frequently associated with resistance to targeted therapies, making it a compelling target for degradation.^{[5][8]} This document provides a comprehensive technical guide on the in vitro characterization of Her3 Degradar-8, a PROTAC designed to induce the selective degradation of the Her3 protein.

Her3 Signaling Pathway

Her3 is a unique member of the ErbB family of receptor tyrosine kinases due to its deficient kinase activity.[5] Its signaling function is primarily executed through heterodimerization with other kinase-active ErbB family members like EGFR and Her2.[6] Upon binding of its ligand, neuregulin (NRG), Her3 undergoes a conformational change, promoting the formation of a heterodimer.[5][6] This interaction leads to the transphosphorylation of several tyrosine residues on Her3's C-terminal tail by its dimerization partner.[6] These phosphorylated tyrosines serve as docking sites for adaptor proteins containing SH2 domains, principally the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K).[5][7][8] This recruitment potently activates the PI3K/AKT/mTOR pathway, a critical signaling axis for cell proliferation, survival, and growth.[5][6]







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